molecular formula C8H7BrN2 B1520762 (4-Amino-3-bromophenyl)acetonitrile CAS No. 882855-96-1

(4-Amino-3-bromophenyl)acetonitrile

Cat. No.: B1520762
CAS No.: 882855-96-1
M. Wt: 211.06 g/mol
InChI Key: JWDNUJFNVCIOTJ-UHFFFAOYSA-N
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Description

(4-Amino-3-bromophenyl)acetonitrile: is an organic compound with the molecular formula C8H6BrN2. It consists of a bromine atom and an amino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of (4-Aminophenyl)acetonitrile: This method involves the bromination of (4-aminophenyl)acetonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 4-bromoaniline, with acetonitrile under specific reaction conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.

Chemical Reactions Analysis

(4-Amino-3-bromophenyl)acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of (4-bromo-3-nitrophenyl)acetonitrile.

  • Reduction: The bromine atom can be reduced to form (4-amino-3-bromophenyl)methanol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or nitric acid.

  • Reduction: Using reducing agents like hydrogen gas in the presence of a catalyst.

  • Substitution: Using nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

  • Nitro derivatives

  • Alcohols

  • Iodides

Scientific Research Applications

(4-Amino-3-bromophenyl)acetonitrile: has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Amino-3-bromophenyl)acetonitrile exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 3-Bromophenylacetonitrile

  • 4-Bromophenylacetonitrile

  • 2-Bromophenylacetonitrile

Properties

IUPAC Name

2-(4-amino-3-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDNUJFNVCIOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661767
Record name (4-Amino-3-bromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882855-96-1
Record name (4-Amino-3-bromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-aminophenylacetonitrile (1.45 g, 10.9 mmol) in acetonitrile (10 mL) at 0° C. was treated with NBS (1.95 g, 10.9 mmol) in acetonitrile (10 mL) dropwise via an addition funnel. The reaction was allowed to warm to room temperature and then concentrated in vacuo. The crude product was dissolved in EtOAc (50 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and dried (Na2SO4). Removal of the solvent in vacuo afforded the title compound (2.12 g, 92%) as a reddish solid. Mass spectrum (ESI, m/z): Calcd. for C8H7BrN2, 210.9 (M+H), found 211.0.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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